

The 1947 Discovery of Zinc Hydride: A Technical Retrospective

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Compound of Interest

Compound Name: *hydride;zinc*

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A whitepaper dedicated to the seminal work of H. I. Schlesinger and his collaborators, providing an in-depth guide for researchers, scientists, and drug development professionals on the first synthesis of zinc hydride.

Introduction

In 1947, a team led by Hermann I. Schlesinger at the University of Chicago first reported the synthesis of zinc hydride (ZnH_2), a discovery that expanded the understanding of metal hydrides and their potential applications.[1] This whitepaper revisits this landmark achievement, offering a detailed technical guide based on the original publications and subsequent analyses. The synthesis, while conceptually straightforward, involves highly reactive and pyrophoric reagents, necessitating meticulous experimental technique and stringent safety protocols.

Core Discovery: The Synthesis of Zinc Hydride

Schlesinger's team successfully synthesized zinc hydride via the reaction of dimethylzinc ($\text{Zn}(\text{CH}_3)_2$) with lithium aluminum hydride (LiAlH_4) in a diethyl ether medium.[1] The reaction proceeds as a metathesis, where the hydride ions from lithium aluminum hydride replace the methyl groups on the zinc atom, leading to the precipitation of zinc hydride.

Physicochemical Properties of Zinc Hydride (as understood from historical and modern data)

Property	Value	Source
Appearance	White, non-volatile solid	[2]
Thermal Stability	Decomposes at approximately 115°C	[2]
Solubility	Virtually insoluble in non-polar and most polar organic solvents	[2]
Reactivity	Slowly reacts with water; sensitive to moisture and air	[2]

Experimental Protocols

The following protocols are reconstructed from the 1951 follow-up paper by Schlesinger's group, which provided a more detailed experimental account than the initial 1947 announcement. These procedures reflect the techniques and materials available in the mid-20th century.

Preparation of Reagents

a) Dimethylzinc ($\text{Zn}(\text{CH}_3)_2$):

Historically, dimethylzinc was prepared by treating a zinc-sodium alloy with methyl iodide at elevated temperatures.[3] This process is hazardous and requires specialized equipment to handle the volatile and pyrophoric product.

b) Anhydrous Diethyl Ether ($(\text{C}_2\text{H}_5)_2\text{O}$):

The success of the synthesis is highly dependent on the purity of the diethyl ether solvent, specifically the absence of water and peroxides. A common purification method of the era involved:

- Washing the ether with an acidic solution of ferrous sulfate to remove peroxides.[4]
- Subsequent washing with distilled water.[4]

- Drying over anhydrous calcium chloride.[4]
- Finally, distillation from sodium wire or phosphorus pentoxide to ensure absolute dryness.[4]

Synthesis of Zinc Hydride

Apparatus: The reaction is typically carried out in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser connected to a nitrogen or argon line to maintain an inert atmosphere.

Procedure:

- A solution of lithium aluminum hydride (15.63 mmoles) in 10 g of anhydrous diethyl ether is prepared in the reaction flask under an inert atmosphere.
- Dimethylzinc (6 mmoles) is slowly added to the stirred solution from the dropping funnel.
- A precipitate of zinc hydride forms as the mixture is warmed to room temperature.
- The precipitate is isolated by filtration in an inert atmosphere, for instance, using a Schlenk filter.
- The collected solid is washed with several portions of anhydrous diethyl ether to remove any unreacted starting materials and by-products.
- The final product is dried in vacuo at 50°C to remove residual ether.

Yield: A typical reported yield for this procedure is approximately 96%.

Safety Precautions for Handling Pyrophoric Reagents

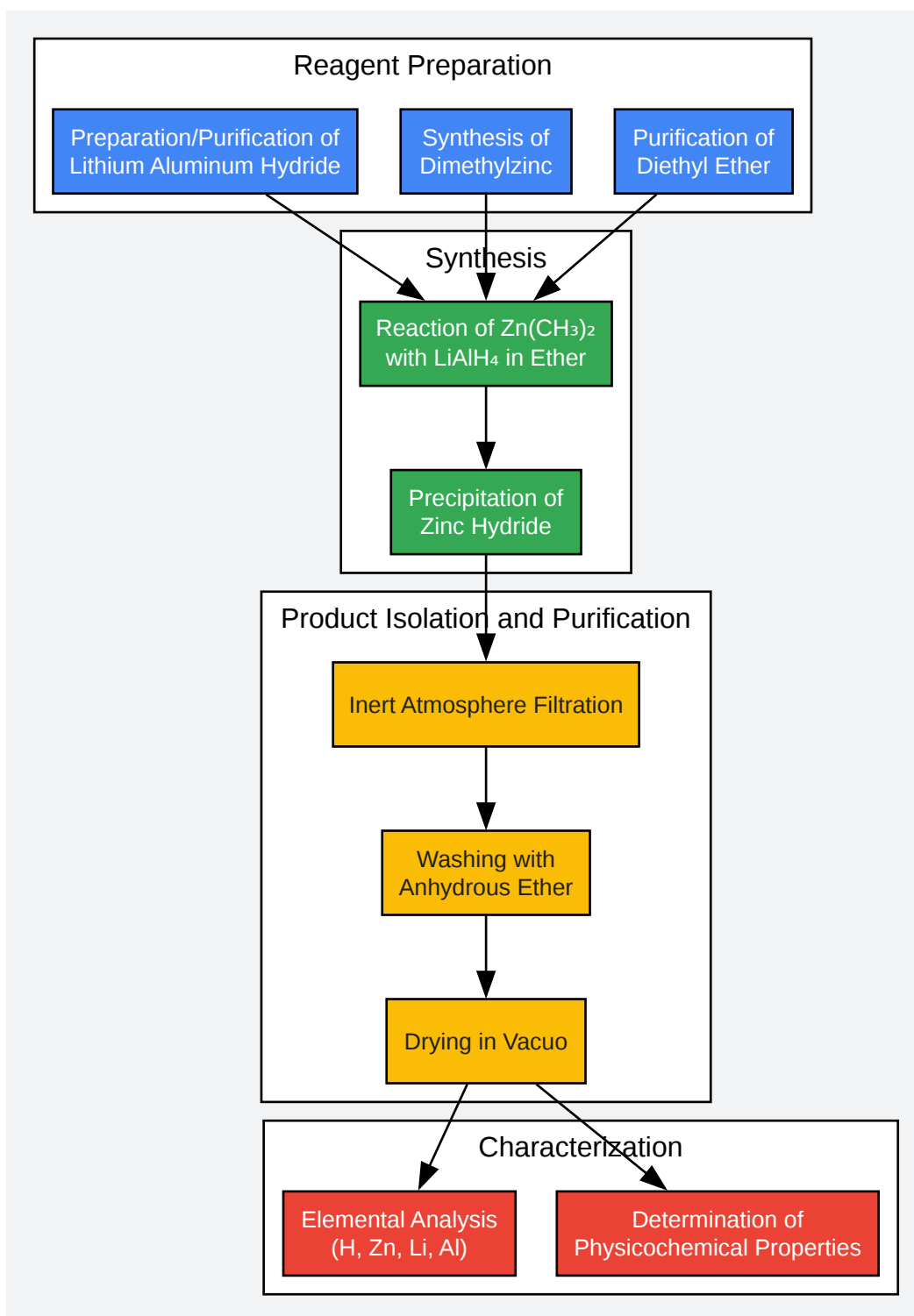
The use of dimethylzinc, a pyrophoric liquid that ignites spontaneously in air, necessitates stringent safety measures. While the original papers do not detail these, modern best practices for handling such reagents are critical and would have been approximated by the skilled researchers of the time.

- **Inert Atmosphere:** All manipulations must be carried out under a dry, inert atmosphere (nitrogen or argon) using Schlenk line techniques or in a glovebox.

- Personal Protective Equipment (PPE): Fire-resistant lab coat, safety glasses, and appropriate gloves are mandatory.
- Spill Management: A container of powdered lime or sand should be readily accessible to smother any small fires.
- Quenching: Any residual pyrophoric reagents must be quenched safely, for example, by slow addition to isopropanol.

Logical and Experimental Workflow

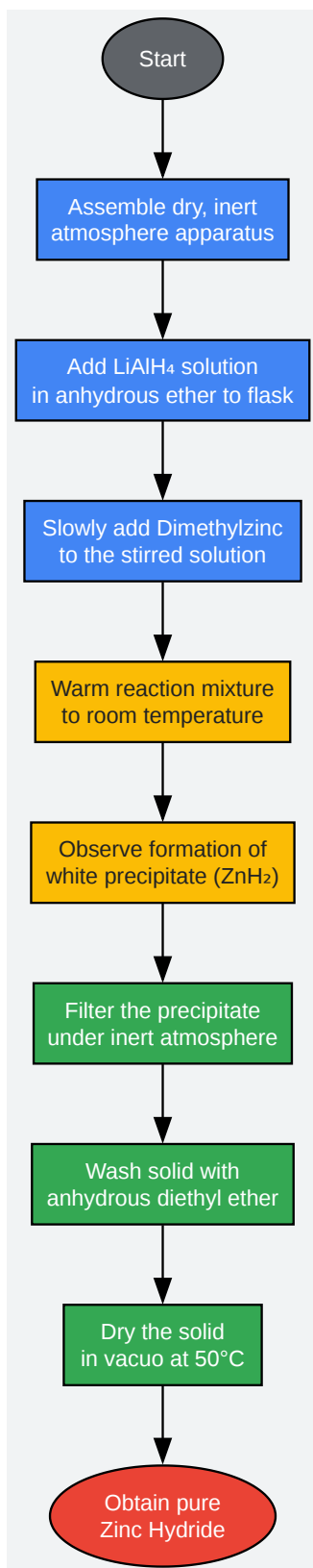
The discovery of zinc hydride can be visualized as a logical progression from the availability of a powerful new reducing agent to its application in inorganic synthesis.



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Logical workflow for the discovery of zinc hydride.

The following diagram illustrates the detailed experimental workflow for the synthesis of zinc hydride as described in the protocol.



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Experimental workflow for zinc hydride synthesis.

Conclusion

The 1947 discovery of zinc hydride by Schlesinger and his team was a significant contribution to inorganic chemistry. The synthesis, while effective, underscores the challenges and hazards of working with highly reactive organometallic and hydride reagents. This technical guide provides a retrospective look at this important discovery, offering both the historical context and the practical details necessary for a modern understanding of this seminal work. The legacy of this discovery continues in the ongoing development of new hydridic reagents for applications in organic synthesis, materials science, and energy storage.

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